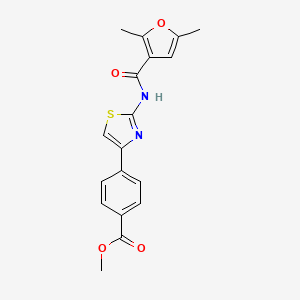

Methyl 4-(2-(2,5-dimethylfuran-3-carboxamido)thiazol-4-yl)benzoate

Description

Methyl 4-(2-(2,5-dimethylfuran-3-carboxamido)thiazol-4-yl)benzoate is a heterocyclic compound featuring a thiazole core linked to a methyl benzoate group at position 4 and a 2,5-dimethylfuran-3-carboxamide substituent at position 2 of the thiazole ring. Its molecular formula is C₁₈H₁₇N₂O₄S (molecular weight ≈ 357.07 g/mol). The compound combines aromatic (benzoate), electron-rich heterocyclic (thiazole), and lipophilic (dimethylfuran) motifs, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

methyl 4-[2-[(2,5-dimethylfuran-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-10-8-14(11(2)24-10)16(21)20-18-19-15(9-25-18)12-4-6-13(7-5-12)17(22)23-3/h4-9H,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSANDXMHDWXCJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-(2,5-dimethylfuran-3-carboxamido)thiazol-4-yl)benzoate typically involves multiple steps, starting with the preparation of the 2,5-dimethylfuran-3-carboxamide. This intermediate is then reacted with thiazol-4-ylbenzoic acid under specific conditions to form the final compound. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 4-(2-(2,5-dimethylfuran-3-carboxamido)thiazol-4-yl)benzoate has shown potential as a bioactive molecule. It has been studied for its antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.

Medicine: The compound's biological activity has also been explored in the context of medicinal chemistry. It has been investigated for its potential use in treating various diseases, including infections and inflammatory conditions.

Industry: In the industrial sector, this compound may be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which Methyl 4-(2-(2,5-dimethylfuran-3-carboxamido)thiazol-4-yl)benzoate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Routes : High yields in ’s analogs (89–93%) suggest feasible synthesis for the target compound if similar coupling strategies (e.g., carboxamide formation) are employed.

- Spectroscopic Data : The target compound’s theoretical ESI-MS (m/z ≈ 357.1 [M+H]⁺) is distinct from ’s analogs (m/z 514–548), aiding identification.

- Bioactivity: No direct data exists, but structural parallels to thiazole-ureido () and carbamate () compounds hint at possible antimicrobial or anticancer properties.

Biological Activity

Methyl 4-(2-(2,5-dimethylfuran-3-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that has garnered interest due to its potential biological activity. This article delves into its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of thiazole and furan moieties through cyclization reactions followed by amide coupling. The use of coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) is common in these syntheses.

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole and furan moieties exhibit significant antimicrobial activity. For instance, a study screened various thiazole derivatives for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The results showed that many derivatives displayed moderate to excellent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|

| This compound | 20 |

| Control (e.g., Ketoconazole) | 30 |

Anticancer Activity

Additionally, the compound has been investigated for its anticancer properties. A study highlighted the potential of thiazole derivatives in inhibiting cancer cell proliferation. This compound was tested against various cancer cell lines, demonstrating promising results in reducing cell viability .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Inhibition of bacterial enzyme systems : Compounds with thiazole rings are known to interfere with bacterial metabolic pathways.

- Induction of apoptosis in cancer cells : The structural features may promote apoptotic pathways in malignant cells.

Case Studies

- Study on Antibacterial Properties : A comprehensive study evaluated the antibacterial efficacy of various thiazole derivatives, including this compound. The study reported significant inhibition of bacterial growth with a notable zone of inhibition against E. coli.

- Anticancer Screening : In vitro assays were conducted to assess the cytotoxic effects on human cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability, particularly in breast and colon cancer cell lines .

Q & A

Q. What mechanistic insights explain the compound’s toxicity profile, and how can they guide derivative design?

- Methodological Answer : Acute toxicity (Category 4) likely stems from reactive metabolites (e.g., epoxides from furan oxidation). Mitigate this by substituting the furan with a saturated tetrahydrofuran ring or introducing detoxifying groups (e.g., glutathione adduct-forming substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.